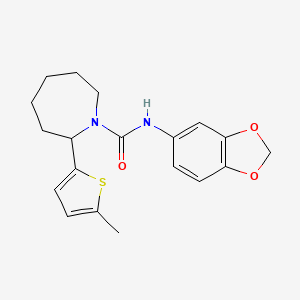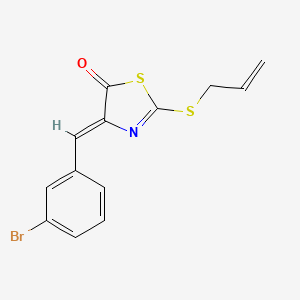
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as BPP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPP is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine, followed by the addition of piperazine and subsequent crystallization with oxalic acid.
作用机制
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate acts as a partial agonist at the dopamine D2 receptor, which plays a key role in the reward pathway in the brain. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the release of norepinephrine and serotonin, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. In animal models, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the expression of several genes involved in neuroplasticity, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and physiology. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
未来方向
There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its effects on neurotransmitter systems. Finally, there is a need for more research on the potential therapeutic applications of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, particularly in the treatment of drug addiction and withdrawal symptoms.
合成方法
The synthesis of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the intermediate 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine. The piperazine is then crystallized with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. The overall yield of this synthesis method is approximately 50%.
科学研究应用
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. Specifically, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O.C2H2O4/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23;3-1(4)2(5)6/h1-11,16-17H,12-15,18-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGKPPURWPPAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)

![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)